molecular formula C9H10BNO4 B2541081 (4-Methyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid CAS No. 1551417-06-1

(4-Methyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid

Cat. No.: B2541081
CAS No.: 1551417-06-1
M. Wt: 206.99
InChI Key: HLXGJGOWRZDQRG-UHFFFAOYSA-N
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Description

(4-Methyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid is a boronic acid derivative that features a benzoxazine ring structure

Scientific Research Applications

(4-Methyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid has several scientific research applications:

Future Directions

The future directions for research involving “(4-Methyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid” and other boronic acid derivatives are likely to involve further exploration of their potential uses in chemical synthesis . This could include the development of new synthetic routes and the investigation of their potential applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the hydroboration of alkenes or alkynes to introduce the boronic acid moiety . The benzoxazine ring can be synthesized through various methods, including the reaction of anthranilic acid derivatives .

Industrial Production Methods

Industrial production of (4-Methyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid may involve large-scale hydroboration reactions under controlled conditions to ensure high yield and purity. The use of protective groups and phase-switching protocols can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .

Mechanism of Action

The mechanism of action of (4-Methyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . The benzoxazine ring structure may also contribute to its reactivity and stability in different chemical environments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid is unique due to its combination of a benzoxazine ring and a boronic acid group, which provides distinct reactivity and versatility in various chemical reactions. Its ability to participate in Suzuki-Miyaura coupling makes it particularly valuable in organic synthesis .

Properties

IUPAC Name

(4-methyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO4/c1-11-7-4-2-3-6(10(13)14)9(7)15-5-8(11)12/h2-4,13-14H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXGJGOWRZDQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)N(C(=O)CO2)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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